molecular formula C32H36O2S5 B14238322 2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione CAS No. 227464-62-2

2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14238322
CAS No.: 227464-62-2
M. Wt: 613.0 g/mol
InChI Key: YCVOSQPWTVDAII-UHFFFAOYSA-N
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Description

2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes two bithiophene units and a thiophene-1,1-dione core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione typically involves multiple steps, starting with the preparation of the bithiophene units. These units are often synthesized through cross-coupling reactions, such as the Suzuki or Stille coupling, using 2-halothiophenes as starting materials . The subsequent steps involve the functionalization of the bithiophene units and their incorporation into the thiophene-1,1-dione core under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene-1,1-dione core to a thiophene-1,1-diol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bithiophene units.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiophene-1,1-diol derivatives.

Scientific Research Applications

2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di([2,2’-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione stands out due to its complex structure, which combines multiple thiophene units and functional groups. This complexity allows for unique interactions with other molecules and materials, making it valuable in various research and industrial applications.

Properties

CAS No.

227464-62-2

Molecular Formula

C32H36O2S5

Molecular Weight

613.0 g/mol

IUPAC Name

3,4-dihexyl-2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene 1,1-dioxide

InChI

InChI=1S/C32H36O2S5/c1-3-5-7-9-13-23-24(14-10-8-6-4-2)32(30-20-18-28(38-30)26-16-12-22-36-26)39(33,34)31(23)29-19-17-27(37-29)25-15-11-21-35-25/h11-12,15-22H,3-10,13-14H2,1-2H3

InChI Key

YCVOSQPWTVDAII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(S(=O)(=O)C(=C1CCCCCC)C2=CC=C(S2)C3=CC=CS3)C4=CC=C(S4)C5=CC=CS5

Origin of Product

United States

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